2-chlorophenyl 2,4-dinitrobenzoate
Overview
Description
2-chlorophenyl 2,4-dinitrobenzoate, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Its chemical structure contains two functional groups: a chlorophenyl group and a dinitrobenzoate group, which are responsible for its antimicrobial activity. In recent years, the use of triclosan has been controversial due to its potential environmental and health risks.
Mechanism of Action
Triclosan exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids. Triclosan binds to the active site of ENR and inhibits its activity, leading to the accumulation of toxic intermediate compounds and eventually bacterial death. The specificity of 2-chlorophenyl 2,4-dinitrobenzoate for bacterial ENR makes it a promising target for the development of new antibiotics with reduced toxicity to human cells.
Biochemical and Physiological Effects:
Although 2-chlorophenyl 2,4-dinitrobenzoate has been widely used as an antimicrobial agent, its potential health risks have raised concerns among researchers and regulators. Studies have shown that 2-chlorophenyl 2,4-dinitrobenzoate can disrupt the endocrine system by interfering with the thyroid hormone pathway and affecting the reproductive and developmental processes in animals. Triclosan has also been found to accumulate in human breast milk, urine, and blood, indicating its potential exposure to humans through various consumer products.
Advantages and Limitations for Lab Experiments
Triclosan has been widely used as a tool compound in various laboratory experiments to study bacterial physiology and metabolism. Its specificity for bacterial ENR makes it a useful probe for investigating the role of fatty acid synthesis in bacterial growth and virulence. However, the potential toxicity and environmental risks associated with 2-chlorophenyl 2,4-dinitrobenzoate use should be considered when designing experiments and interpreting results.
Future Directions
The future directions of 2-chlorophenyl 2,4-dinitrobenzoate research include the development of new antibiotics targeting bacterial ENR with improved efficacy and reduced toxicity to human cells. The identification of novel ENR inhibitors from natural sources and the optimization of 2-chlorophenyl 2,4-dinitrobenzoate derivatives with enhanced potency and selectivity are also promising areas of research. Furthermore, the environmental fate and toxicity of 2-chlorophenyl 2,4-dinitrobenzoate and its metabolites should be further investigated to assess their potential impact on ecosystems and human health.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action involves the inhibition of bacterial fatty acid synthesis and disruption of cell membrane integrity, leading to bacterial death. Triclosan has also been investigated for its potential use in treating various bacterial infections, such as acne, periodontitis, and urinary tract infections.
properties
IUPAC Name |
(2-chlorophenyl) 2,4-dinitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIAEZQGOGOTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2,4-dinitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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